molecular formula C18H17FN2OS B2395761 N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide CAS No. 850916-71-1

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide

Cat. No.: B2395761
CAS No.: 850916-71-1
M. Wt: 328.41
InChI Key: ZODWBVWZFCNLDY-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a 4-fluorophenyl group attached to an indole ring, which is further connected to an acetamide group through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
  • N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
  • N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide

Uniqueness

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties to the molecule. This can influence its biological activity and selectivity towards specific targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-12(22)20-10-11-23-18-15-4-2-3-5-16(15)21-17(18)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWBVWZFCNLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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